N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide
CAS No.: 2034456-47-6
Cat. No.: VC6620311
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034456-47-6 |
|---|---|
| Molecular Formula | C20H16N2O3S |
| Molecular Weight | 364.42 |
| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]quinoline-8-sulfonamide |
| Standard InChI | InChI=1S/C20H16N2O3S/c23-26(24,19-5-1-3-17-4-2-11-21-20(17)19)22-13-15-6-8-16(9-7-15)18-10-12-25-14-18/h1-12,14,22H,13H2 |
| Standard InChI Key | QLEUWVDJSLAURQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)N=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide features a quinoline core substituted at the 8-position with a sulfonamide group, which is further functionalized with a 4-(furan-3-yl)benzyl moiety. The molecular formula is C₂₀H₁₇N₂O₃S, with a calculated molecular weight of 365.43 g/mol . Key structural elements include:
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Quinoline scaffold: A bicyclic aromatic system known for its role in medicinal chemistry due to its ability to intercalate with biological targets .
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Sulfonamide group: A classic pharmacophore associated with enzyme inhibition (e.g., carbonic anhydrase, PKM2) and antimicrobial activity .
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4-(Furan-3-yl)benzyl substituent: Introduces steric bulk and potential π-π stacking interactions, while the furan oxygen may participate in hydrogen bonding .
Table 1: Comparative Structural Data for Quinoline-Sulfonamide Derivatives
Synthetic Pathways and Optimization
The synthesis of N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide can be inferred from established protocols for analogous quinoline-sulfonamides :
Step 1: Preparation of Quinoline-8-sulfonyl Chloride
Quinoline is sulfonated at the 8-position using chlorosulfonic acid under controlled conditions to yield quinoline-8-sulfonyl chloride . This intermediate is highly reactive and serves as the precursor for sulfonamide formation.
Step 2: Nucleophilic Substitution with 4-(Furan-3-yl)benzylamine
The sulfonyl chloride reacts with 4-(furan-3-yl)benzylamine in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond . The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.
Critical Parameters:
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Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >75% yield .
Physicochemical Properties and Stability
While experimental data for N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide is scarce, extrapolation from analogs suggests:
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO, DMF, and dichloromethane .
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Thermal Stability: Decomposition above 250°C, as observed in similar sulfonamides .
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pKa: The sulfonamide NH group has an estimated pKa of ~9.5, making it deprotonated under physiological conditions .
Table 2: Predicted Physicochemical Properties
Biological Activity and Mechanism of Action
Antimicrobial Activity
Hybrid quinoline-sulfonamide-metal complexes demonstrate broad-spectrum antimicrobial effects . The sulfonamide moiety disrupts folate biosynthesis, while metal ions (e.g., Zn²⁺, Cu²⁺) generate reactive oxygen species . The furan group may synergize by targeting bacterial membrane integrity .
Future Directions and Research Gaps
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Synthetic Optimization: Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole linkers between quinoline and furan-benzyl groups .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models, focusing on blood-brain barrier penetration (predicted LogP >3) .
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Target Identification: Use proteomic profiling to identify off-target interactions, particularly with cytochrome P450 enzymes .
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